2-(4-amino-3-hydroxyphenyl)acetic acid
Overview
Description
2-(4-amino-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenylacetic acid, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of phenylacetic acid, followed by reduction and subsequent hydroxylation. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Additionally, microbial biosynthetic systems have been explored for the production of similar compounds, offering an environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions: 2-(4-amino-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include quinones, reduced amines, and substituted phenylacetic acid derivatives .
Scientific Research Applications
2-(4-amino-3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research has explored its potential as an anticancer agent due to its antioxidant properties.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-hydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, it may modulate gene expression and inhibit cell proliferation, contributing to its potential anticancer effects .
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Hydroxyphenylacetic acid: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.
4-Amino-phenylacetic acid: Lacks the hydroxyl group, which influences its chemical behavior and biological activity
Uniqueness: 2-(4-amino-3-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which enhances its reactivity and potential applications in various fields. Its dual functional groups allow for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-amino-3-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRNLKXQFPHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158080 | |
Record name | 4-Amino-3-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133331-79-0 | |
Record name | 4-Amino-3-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133331-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-hydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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